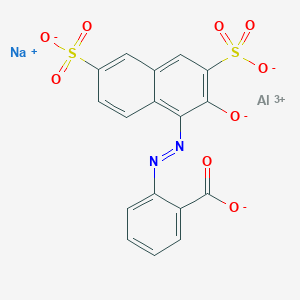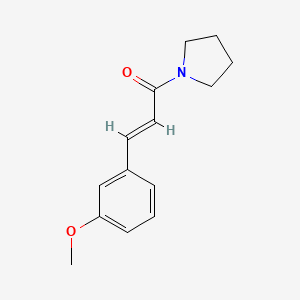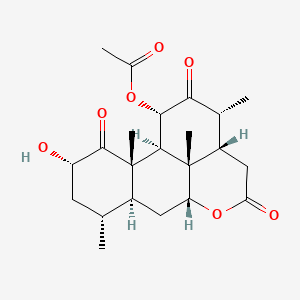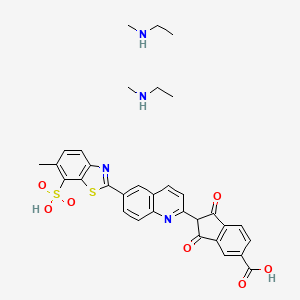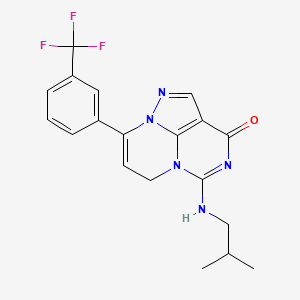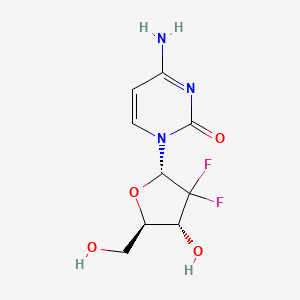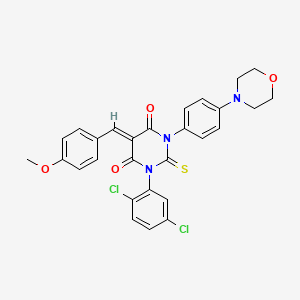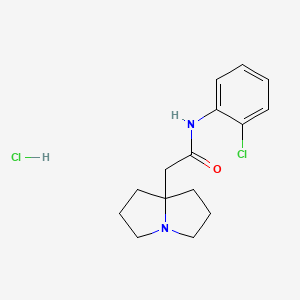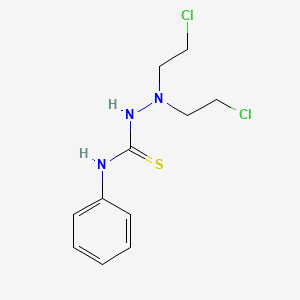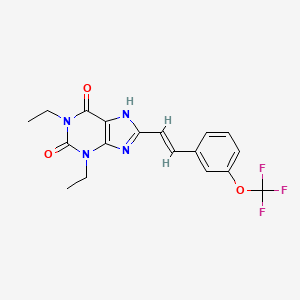
(E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine is a synthetic xanthine derivative Xanthine derivatives are known for their diverse biological activities, including acting as stimulants and bronchodilators
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Reaction Conditions: The key step involves the introduction of the trifluoromethoxystyryl group. This can be achieved through a Heck reaction, where a styrene derivative is coupled with a halogenated xanthine under palladium catalysis.
Purification: The product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on cost-efficiency, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethoxystyryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing cellular signaling.
Pathways: Modulation of signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Pentoxifylline: Known for its effects on blood flow and used in the treatment of vascular diseases.
Uniqueness
(E)-1,3-Diethyl-8-(3-trifluoromethoxystyryl)xanthine is unique due to the presence of the trifluoromethoxystyryl group, which may confer distinct biological activities and chemical properties compared to other xanthine derivatives.
Properties
CAS No. |
155271-72-0 |
|---|---|
Molecular Formula |
C18H17F3N4O3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-[3-(trifluoromethoxy)phenyl]ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H17F3N4O3/c1-3-24-15-14(16(26)25(4-2)17(24)27)22-13(23-15)9-8-11-6-5-7-12(10-11)28-18(19,20)21/h5-10H,3-4H2,1-2H3,(H,22,23)/b9-8+ |
InChI Key |
SCSLCBFZOMJBBJ-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC(=CC=C3)OC(F)(F)F |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



